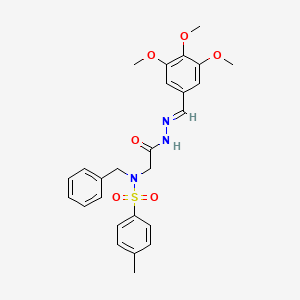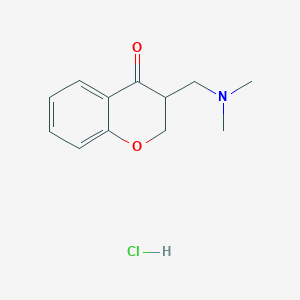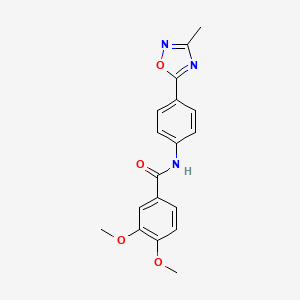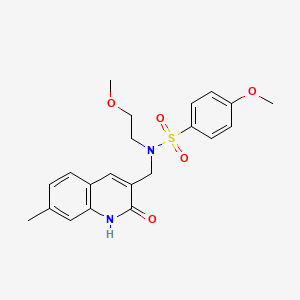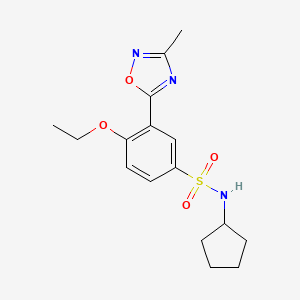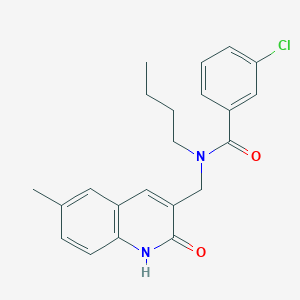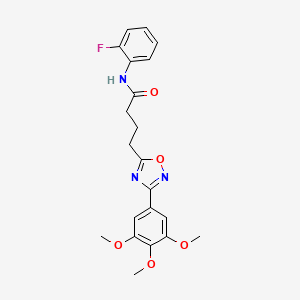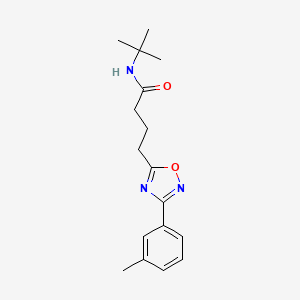
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters are essential for maintaining proper neurotransmitter levels. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
作用机制
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits glutamate transporters by binding to the substrate binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. This compound has been shown to be a selective inhibitor of glutamate transporters, with little or no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and neuronal excitability, leading to increased seizure susceptibility and neurotoxicity. This compound has also been shown to increase the release of dopamine and other neurotransmitters, suggesting a potential role in addiction and reward pathways.
实验室实验的优点和局限性
One of the main advantages of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its selectivity for glutamate transporters, which allows for specific manipulation of glutamate levels in the brain. This compound is also relatively easy to synthesize and has been well characterized in the literature. However, this compound has limitations in terms of its potential neurotoxicity and lack of selectivity for different subtypes of glutamate transporters. Additionally, this compound is not suitable for in vivo studies due to its poor blood-brain barrier penetration.
未来方向
There are several future directions for research on N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and glutamate transporters. One potential direction is the development of more selective and less toxic glutamate transporter inhibitors for therapeutic use. Another direction is the study of the role of glutamate transporters in addiction and reward pathways, which may lead to the development of new treatments for addiction. Finally, further research is needed to fully understand the physiological and pathological roles of glutamate transporters in the brain.
合成方法
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting tert-butylamine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by coupling with 4-bromo-1-butanol and deprotection with trifluoroacetic acid. The synthesis of this compound is relatively straightforward and has been well established in the literature.
科学研究应用
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and neurotoxicity.
属性
IUPAC Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-7-5-8-13(11-12)16-18-15(22-20-16)10-6-9-14(21)19-17(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSOGKCEVGBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

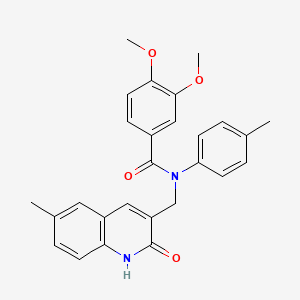
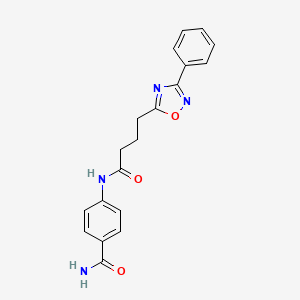
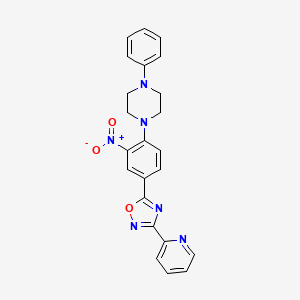
![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
